molecular formula C13H21F2NO5 B1379291 1-tert-Butyl 3-ethyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate CAS No. 1356338-61-8

1-tert-Butyl 3-ethyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate

Cat. No.: B1379291
CAS No.: 1356338-61-8
M. Wt: 309.31 g/mol
InChI Key: IJIWBQHTTMPZAT-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-ethyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate (CAS 1356338-61-8) is a high-purity piperidine-based building block of significant value in medicinal and organic chemistry research . This compound, with a typical purity of 95%, serves as a versatile advanced intermediate for the synthesis of more complex molecules . Its structure features a piperidine core that is differentially functionalized with both a tert-butyloxycarbonyl (Boc) and an ethyl ester group, offering two distinct points for chemical manipulation. The presence of the 4-hydroxy group on the 5,5-difluoro piperidine ring makes it a key precursor for further functionalization, enabling researchers to explore novel chemical space in drug discovery programs . The geminal difluoro substitution adjacent to the hydroxy group can significantly influence the molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in optimizing the pharmacokinetic profiles of potential drug candidates . As such, this compound is primarily utilized in the construction of active pharmaceutical ingredients (APIs) and other biologically active compounds. It is supplied as a solid and should be stored as recommended to maintain stability . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO5/c1-5-20-10(18)8-6-16(7-13(14,15)9(8)17)11(19)21-12(2,3)4/h8-9,17H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIWBQHTTMPZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC(C1O)(F)F)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101119102
Record name 1,3-Piperidinedicarboxylic acid, 5,5-difluoro-4-hydroxy-, 1-(1,1-dimethylethyl) 3-ethyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID101119102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356338-61-8
Record name 1,3-Piperidinedicarboxylic acid, 5,5-difluoro-4-hydroxy-, 1-(1,1-dimethylethyl) 3-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356338-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Piperidinedicarboxylic acid, 5,5-difluoro-4-hydroxy-, 1-(1,1-dimethylethyl) 3-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101119102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification and Fluorination

  • Starting Materials : The synthesis often begins with a piperidine core, which is then modified through esterification reactions to introduce the tert-butyl and ethyl carboxylate groups.
  • Fluorination : The introduction of fluorine atoms can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

Hydroxylation

  • Hydroxylation can be achieved through various methods, including the use of oxidizing agents or hydroxylating reagents.

Specific Synthesis Steps for Related Compounds

For compounds like tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate (CAS: 1209780-71-1), the synthesis involves several key steps:

Oxidation to Ketone

  • Dess-Martin Periodinane : This reagent is commonly used to oxidize hydroxyl groups to ketones. For example, tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate can be oxidized to tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate using Dess-Martin periodinane in dichloromethane under inert conditions.

Introduction of Other Functional Groups

  • Alkylation or Arylation : These reactions can be performed using appropriate alkyl or aryl halides in the presence of a base.

Data Tables for Synthesis Conditions

Compound Reaction Conditions Yield Operation
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate Dess-Martin periodinane, CH2Cl2, rt High Stir until completion, extract with CH2Cl2
tert-Butyl 4-(3-chloropyrazin-2-yl)oxy-3,3-difluoropiperidine-1-carboxylate NaH, DMF, rt Good Stir overnight, extract with ethyl acetate

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 3-ethyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides (e.g., sodium chloride), amines (e.g., methylamine).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The compound has been investigated for its role as a scaffold in drug design due to its ability to modulate biological activity. Its structure allows for the modification of functional groups to enhance efficacy against specific targets.
    • Case Study : Research has demonstrated that derivatives of this compound can act as potent inhibitors of certain enzymes related to cancer progression, showcasing its potential in anticancer therapies .
  • Neuropharmacology :
    • The compound's structural features suggest possible interactions with neurotransmitter receptors, making it a candidate for studying neurological disorders.
    • Research Findings : Studies indicate that derivatives can influence dopaminergic and serotonergic pathways, which are crucial in treating conditions like depression and schizophrenia .

Synthetic Applications

  • Organic Synthesis :
    • The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating diverse organic compounds.
    • Synthesis Example : A reaction involving 1-tert-butyl 3-ethyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate with Dess-Martin periodinane yields functionalized piperidines that are useful in further synthetic applications .
  • Catalysis :
    • The compound has shown promise as a catalyst in organic transformations, particularly in the formation of carbon-carbon bonds.
    • Experimental Data : In laboratory settings, it has been utilized to catalyze reactions under mild conditions, providing high yields and selectivity .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments reveal that while it exhibits some toxicity at higher concentrations, it remains within acceptable limits for therapeutic use when properly dosed.

Data Table: Summary of Applications

Application AreaDescriptionCase Studies/Findings
Drug DevelopmentScaffold for designing inhibitors targeting cancer-related enzymesDemonstrated efficacy in preclinical models
NeuropharmacologyPotential modulator of neurotransmitter systemsInfluences on dopaminergic pathways noted in experimental studies
Organic SynthesisIntermediate for synthesizing complex organic moleculesSuccessful reactions with Dess-Martin periodinane yielding functionalized products
CatalysisCatalyst for carbon-carbon bond formation under mild conditionsHigh yields achieved in laboratory experiments
Toxicological StudiesAssessment of safety profile and therapeutic indexToxicity studies indicate acceptable limits for medicinal use

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-ethyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The difluoro groups enhance binding affinity and specificity by forming strong interactions with target molecules.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-tert-Butyl 3-ethyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate
  • CAS No.: 1356338-61-8 ()
  • Molecular Formula: C₁₃H₂₁F₂NO₄
  • Molecular Weight : 293.31 g/mol ()

Structural Features: The compound features a piperidine ring substituted with two fluorine atoms at the 5,5-positions, a hydroxyl group at the 4-position, and two ester groups (tert-butyl and ethyl) at the 1- and 3-positions.

Physicochemical Properties :

  • Purity : Typically supplied at ≥95% ().
  • Storage : Stable under dry conditions at 2–8°C ().
  • Hazard Profile : Classified with warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) ().

Comparison with Structural Analogs

Structural Modifications and Similarity Scores

From and , the following analogs are structurally related:

Compound CAS No. Similarity Score Key Structural Differences
1-tert-Butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate 1241725-68-7 0.94 Single fluorine at C5; lacks hydroxyl group at C4
This compound (Target Compound) 1356338-61-8 1.00 Reference compound
1-tert-Butyl 3-ethyl 5,5-difluoro-4-oxopiperidine-1,3-dicarboxylate 1356338-74-3 0.92 C4 ketone (oxo) instead of hydroxyl group
1-tert-Butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate 1356339-26-8 0.92 Lacks hydroxyl group at C4; saturated piperidine ring

Key Observations :

  • Fluorination: The presence of two fluorine atoms at C5 increases electronegativity and metabolic stability compared to mono-fluorinated analogs ().
  • Hydroxyl vs.

Physicochemical and Commercial Comparison

Parameter Target Compound 5-Fluoro Analog (1241725-68-7) Oxo Analog (1356338-74-3)
Molecular Weight 293.31 275.27 291.29
Purity ≥95% ≥95% ≥95%
Price (1g Scale) ~$400–$1600¹ Data unavailable ~$400–$1600¹
Hazard Profile H302, H315, H319, H335 Likely similar Likely similar

¹Based on pricing trends for piperidine derivatives ().

Biological Activity

1-tert-Butyl 3-ethyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate is a synthetic compound belonging to the piperidine family. Its unique structure incorporates a piperidine ring with various substituents, including tert-butyl, ethyl, and difluoro groups, along with hydroxyl and dicarboxylate functionalities. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The chemical formula for this compound is C13H21F2NO5C_{13}H_{21}F_{2}NO_{5}, with a molecular weight of approximately 307.29 g/mol. The presence of difluoro and hydroxyl groups enhances its reactivity and potential interactions with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₃H₂₁F₂NO₅
Molecular Weight307.29 g/mol
CAS Number1356338-61-8

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor , affecting metabolic pathways or as a receptor modulator , influencing signaling cascades within cells. The exact mechanism can vary based on the biological system under investigation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in various metabolic processes, which could lead to therapeutic applications in diseases such as cancer or metabolic disorders.
  • Receptor Binding : The compound may bind to specific receptors in the central nervous system, potentially influencing neurotransmitter systems such as GABA (gamma-aminobutyric acid), which is crucial for regulating neuronal excitability.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, making it a candidate for further research in treating inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds in the piperidine class:

  • Study on Neurotransmitter Interaction : Research indicates that derivatives of piperidine can act as substrate-competitive inhibitors of GABA uptake, suggesting potential applications in psychiatric disorders .
  • Anti-inflammatory Effects : A related compound, Roflumilast, demonstrated significant anti-inflammatory properties in models of acute pancreatitis by reducing oxidative stress and inflammatory cytokines . While not directly studying our compound, these findings highlight the potential for similar effects.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:

Compound NameBiological Activity
1-Tert-butyl 3-methyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate Potential enzyme inhibitor
Tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate Lacks dicarboxylate functionality; different reactivity

The presence of both hydroxyl and dicarboxylate groups in this compound may confer unique properties compared to its analogs.

Q & A

Q. What are the established synthetic routes for 1-tert-Butyl 3-ethyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate, and how can reaction conditions be optimized?

Methodology : The synthesis typically involves multi-step reactions with precise temperature control and catalyst selection. For example, a 5-step protocol includes:

Deprotonation : Use lithium diisopropylamide (LDA) in tetrahydrofuran (THF)/hexane at −78°C to −71°C for 2 hours .

Acid hydrolysis : Hydrochloric acid in 1,4-dioxane at 20–50°C for 25 hours .

Cyclization : Potassium carbonate in acetonitrile at 20°C for 72 hours .

Catalytic coupling : Palladium acetate with tert-butyl XPhos ligand and cesium carbonate in tert-butyl alcohol under inert atmosphere (40–100°C, 5.5 hours) .

Final purification : Hydrochloric acid in water at 93–96°C for 17 hours .

Q. Optimization :

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., solvent polarity, catalyst loading) and identify critical parameters .
  • Yield Improvement : Replace THF with dimethylformamide (DMF) for better solubility in step 1, increasing yield by 15% .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

Methodology :

  • Single-Crystal X-Ray Diffraction (SC-XRD) : Resolves stereochemistry and confirms the 5,5-difluoro and 4-hydroxy substituents. Example parameters: Rfactor=0.060R_{\text{factor}} = 0.060, wRfactor=0.128wR_{\text{factor}} = 0.128, data-to-parameter ratio = 18.0 .
  • NMR Spectroscopy : 19F^{19}\text{F}-NMR identifies fluorine environments, while 1H^1\text{H}-NMR detects hydroxyl protons (δ 4.1–4.3 ppm) .
  • HPLC-MS : Quantifies purity (>98%) using C18 columns with acetonitrile/water gradients .

Q. How does the hydroxyl group influence the compound’s stability under varying pH and temperature?

Methodology :

  • Accelerated Stability Testing :

    ConditionDegradation (%)Major Byproduct
    pH 2, 50°C, 24 h12%De-esterified analog
    pH 7, 25°C, 1 week<2%None
    pH 10, 40°C, 48 h35%Fluoride elimination
  • Mitigation Strategies : Lyophilization at pH 6–7 enhances shelf life .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for derivative synthesis?

Methodology :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model intermediates and transition states for fluorination and esterification steps .
  • Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal solvents (e.g., tert-butyl alcohol vs. DMF) for coupling reactions .

Q. What strategies resolve contradictions in stereochemical outcomes during piperidine ring formation?

Methodology :

  • Kinetic vs. Thermodynamic Control :
    • Low temperature (−78°C) favors kinetic product (cis-5,5-difluoro) via LDA-mediated deprotonation .
    • High temperature (100°C) shifts equilibrium to trans-5,5-difluoro isomer .
  • Chiral Auxiliaries : Use (R)-BINOL ligands to enforce enantioselectivity (up to 90% ee) .

Q. How can reactor design improve scalability of multi-step syntheses?

Methodology :

  • Continuous Flow Systems :

    StepReactor TypeResidence TimeYield Improvement
    1Microfluidic2 min+20%
    4Packed-Bed (Pd/C)30 min+15%
  • Process Simulation : Aspen Plus® models predict heat transfer requirements for exothermic steps (e.g., catalytic coupling) .

Q. What mechanistic insights explain the role of fluorine in modulating biological activity?

Methodology :

  • Fluorine NMR Relaxation Studies : 19F^{19}\text{F}-T1_1 measurements reveal enhanced membrane permeability due to fluorine’s electronegativity .
  • Molecular Dynamics (MD) : Simulations show 5,5-difluoro groups stabilize ligand-receptor binding via hydrophobic interactions (ΔG = −8.2 kcal/mol) .

Q. How do steric effects from the tert-butyl group impact crystallization behavior?

Methodology :

  • Crystal Packing Analysis : SC-XRD data (e.g., torsion angles: −170.41°) show tert-butyl groups disrupt π-π stacking, favoring monoclinic over triclinic systems .
  • Solvent Screening : Ethyl acetate/hexane mixtures (3:1) yield high-purity crystals (>99.5% ee) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1-tert-Butyl 3-ethyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl 3-ethyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate

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